molecular formula C20H27ClN4O2 B6028764 (3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B6028764
M. Wt: 390.9 g/mol
InChI Key: WJZJWDKBOBAWEF-WOJBJXKFSA-N
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Description

(3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorophenyl group, and a hydroxypiperidinyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the attachment of the hydroxypiperidinyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Properties

IUPAC Name

(3R,4R)-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2/c21-17-3-1-2-4-18(17)25-13-15(11-22-25)12-23-8-7-19(20(27)14-23)24-9-5-16(26)6-10-24/h1-4,11,13,16,19-20,26-27H,5-10,12,14H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZJWDKBOBAWEF-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CN(N=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CN(N=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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